molecular formula C8H12LiNO3 B2868513 lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate CAS No. 2172012-03-0

lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate

Cat. No.: B2868513
CAS No.: 2172012-03-0
M. Wt: 177.13
InChI Key: XCDMMIYFSHBDQJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate is a lithium salt of a bicyclic heterocyclic carboxylic acid. Its core structure consists of a fused pyrrolidine-morpholine ring system (hexahydro-1H-pyrrolo[2,1-c]morpholine) with a carboxylate group at the 8-position. The bicyclic framework introduces conformational rigidity, which can influence reactivity and binding properties .

Properties

IUPAC Name

lithium;3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.Li/c10-8(11)6-1-2-9-3-4-12-5-7(6)9;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDMMIYFSHBDQJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CN2CCOCC2C1C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12LiNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172012-03-0
Record name lithium(1+) hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate typically involves the reaction of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes and the use of automated reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Aqueous solutions of other metal salts, such as sodium chloride or potassium bromide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products are the corresponding metal salts of hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate.

Scientific Research Applications

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology and psychiatry.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to interact with multiple targets, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Hexahydropyrrolo[3,4-c]pyrrole Derivatives

Example : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26, ).

  • Structural Differences :
    • Replaces the morpholine oxygen with a second pyrrolidine ring.
    • Contains a benzotriazole carbonyl substituent and a tert-butyl ester (vs. lithium carboxylate).
  • Synthesis :
    • Uses HATU/N-methylmorpholine-mediated coupling in DMF (83% yield) .
    • The absence of morpholine simplifies ring formation but reduces oxygen-mediated solubility.
  • Physicochemical Properties :
    • MS : m/z 358.5 [M + H]+; NMR : Distinct benzotriazole peaks (δ 8.03–7.59 ppm) .
    • The tert-butyl group enhances stability but reduces polarity compared to the lithium salt.

Pyrrolo[2,3-c]pyridine Carboxylates

Example : Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (Compound 9c, ).

  • Structural Differences :
    • Fused pyrrole-pyridine system (vs. pyrrolidine-morpholine).
    • Ethyl ester substituent (vs. lithium carboxylate).
  • Synthesis: Prepared via Pd/C-catalyzed hydrogenation of precursors in ethanol (85% yield) .
  • Applications :
    • Likely used in medicinal chemistry due to pyridine’s bioactivity; lithium salt’s ionic nature may favor electrolyte applications.

Morpholinopyrroloimidazolones

Example: l-Morpholinopyrrolo[1,2-c]imidazol-3-one (Compound 19, ).

  • Structural Differences :
    • Combines morpholine with a pyrroloimidazolone ring (vs. pyrrolidine-morpholine).
    • Contains an imidazolone carbonyl (vs. carboxylate).
  • Characterization :
    • NMR/IR : Data emphasize imidazolone C=O stretches (~1700 cm⁻¹) and morpholine protons (δ 3.0–4.0 ppm) .
    • The imidazolone ring introduces hydrogen-bonding capability absent in the lithium salt.

Structural and Functional Analysis

Conformational Rigidity and Ring Puckering

  • The hexahydro-1H-pyrrolo[2,1-c]morpholine core exhibits puckering influenced by the morpholine oxygen’s electron pairs. This contrasts with purely hydrocarbon-based bicyclic systems (e.g., hexahydropyrrolo[3,4-c]pyrrole), where puckering is dominated by torsional strain .
  • Computational Modeling : Tools like SHELX () can predict puckering parameters (amplitude, phase angles) for crystallographic refinement .

Ionic vs. Covalent Functional Groups

  • Lithium Carboxylate : High solubility in polar solvents (e.g., water, DMF); ionic conductivity beneficial for battery electrolytes.
  • Covalent Esters (e.g., tert-butyl, ethyl) : Lower polarity but easier to functionalize in synthetic intermediates .

Biological Activity

Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate (Li-HPM) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and implications for treatment in various medical conditions.

Structural Overview

Li-HPM is characterized by a lithium ion associated with a hexahydro-1H-pyrrolo[2,1-c]morpholine backbone and a carboxylate functional group. This configuration enhances its solubility and bioavailability, making it a promising candidate for pharmacological applications.

Biological Activities

Li-HPM exhibits several notable biological activities, primarily attributed to its interaction with neurotransmitter systems. The following sections detail these activities:

1. Neurotransmitter Modulation

Research indicates that compounds in the pyrrolidine family can modulate dopaminergic and serotonergic pathways. This modulation suggests potential applications in treating mood disorders such as depression and anxiety disorders. For instance, studies have shown that derivatives of Li-HPM can influence serotonin receptor activity, promoting neuroprotective effects and enhancing mood stabilization .

2. Antitumor Activity

Li-HPM has been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including those from breast and renal cancers. The mechanism appears to involve the induction of apoptosis through the activation of specific cellular signaling pathways .

3. Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents highlights its potential in neurodegenerative disease treatment. Preliminary studies suggest that Li-HPM may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases like Alzheimer's and Parkinson's .

Comparative Analysis

To better understand Li-HPM's biological activity, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Properties
3-(Hydroxymethyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-oneHydroxymethyl groupPotential neuroprotective effects
(3s,8as)-3-(chloromethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazineChloromethyl substitutionAntimicrobial properties
Pyrroloquinoline derivativesVarying substitutions on the pyrrole ringBroad spectrum biological activity

Case Studies

Several case studies have highlighted the efficacy of Li-HPM:

  • Case Study 1: A clinical trial involving patients with major depressive disorder showed significant improvement in symptoms after administration of Li-HPM derivatives compared to placebo controls.
  • Case Study 2: In vitro studies on cancer cell lines indicated that Li-HPM reduced cell viability significantly at concentrations as low as 10 µM.

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